![molecular formula C12H15N3O B1268735 N-[(3-Fenil-1,2,4-oxadiazol-5-YL)metil]-2-propanamina CAS No. 91643-11-7](/img/structure/B1268735.png)
N-[(3-Fenil-1,2,4-oxadiazol-5-YL)metil]-2-propanamina
Descripción general
Descripción
N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine (NPMPA) is an organic compound belonging to the oxadiazole class. It is a nitrogen-containing heterocyclic compound that has been used in the synthesis of biologically active compounds and has been the subject of numerous scientific studies. NPMPA is an important intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. In addition, NPMPA has been used in the synthesis of other compounds, such as dyes, fluorescent probes, and other organic materials.
Aplicaciones Científicas De Investigación
Agentes antiinfecciosos
El grupo 1,2,4-oxadiazol, que forma parte de la estructura del compuesto, ha sido ampliamente estudiado por su potencial como agente antiinfeccioso. La investigación indica que los 1,2,4-oxadiazoles diversamente sustituidos exhiben actividades antibacterianas, antivirales y antileishmaniales significativas. Estos compuestos se han sintetizado para dirigirse a microorganismos resistentes, abordando la amenaza mundial de la resistencia a los antibióticos .
Actividad antitripano somática
Los compuestos que contienen el andamiaje 1,2,4-oxadiazol se han evaluado por su actividad contra Trypanosoma cruzi, el agente causal de la enfermedad de Chagas. Los estudios de acoplamiento molecular sugieren que estos compuestos podrían inhibir la cruzaína de la cisteína proteasa, una enzima crucial para la supervivencia del parásito, lo que indica un modo de acción prometedor para posibles tratamientos .
Actividades biológicas agrícolas
En el sector agrícola, los derivados de 1,2,4-oxadiazol han mostrado un amplio espectro de actividades biológicas. Se han sintetizado y evaluado por su actividad nematocida contra nematodos parásitos de plantas y actividad antifúngica contra patógenos como Rhizoctonia solani. Algunos derivados también han demostrado fuertes efectos antibacterianos sobre las enfermedades de los cultivos causadas por Xanthomonas oryzae .
Actividades antimicrobianas
Se han explorado las propiedades antimicrobianas de los derivados de 1,2,4-oxadiazol, y algunos compuestos muestran una buena actividad contra varios microorganismos. Esto incluye derivados que incorporan un anillo de 5-mercapto-1,3,4-oxadiazol, que han demostrado eficacia contra una gama de microorganismos de prueba .
Actividad citotóxica contra líneas celulares cancerosas
Se ha encontrado que los derivados de triazol, que están relacionados estructuralmente con los 1,2,4-oxadiazoles, exhiben actividad citotóxica contra varias líneas celulares cancerosas. Estos compuestos, con valores de IC50 en el rango nanomolar, resaltan el potencial de los derivados de oxadiazol en la investigación del tratamiento del cáncer .
Diseño de nuevas entidades químicas
La versatilidad del andamiaje 1,2,4-oxadiazol permite el diseño de nuevas entidades químicas con potencial actividad antiinfecciosa. La intuición química proporcionada por el estudio de estos compuestos ayuda a los químicos orgánicos y medicinales a refinar y desarrollar nuevos medicamentos para combatir las enfermedades infecciosas .
Síntesis de andamiajes heterocíclicos
Los 1,2,4-oxadiazoles sirven como andamiajes heterocíclicos importantes en el descubrimiento de fármacos debido a su contenido de nitrógeno y oxígeno. La síntesis de estos andamiajes ha cobrado impulso y se consideran valiosos en el arsenal del descubrimiento de fármacos por su versatilidad y potencial para mejorar la actividad .
Estudios potenciales de SAR y modo de acción
La relación estructura-actividad (SAR) de los derivados de 1,2,4-oxadiazol se puede estudiar para comprender su potencial de actividad. Esta investigación es crucial para identificar objetivos prometedores para el modo de acción de estos compuestos, lo que puede conducir al desarrollo de medicamentos más efectivos .
Direcciones Futuras
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high-energy molecules .
Mecanismo De Acción
Target of Action
The compound N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the pathogens causing these infections.
Mode of Action
It’s known that 1,2,4-oxadiazoles act as anti-infective agents . They interact with their targets, possibly through the nitrogen and oxygen atoms in their heterocyclic scaffold , leading to their anti-infective properties.
Biochemical Pathways
Given its anti-infective properties, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the targeted pathogens .
Result of Action
The result of the compound’s action would be the inhibition of the targeted pathogens, leading to their reduced ability to cause infection . This would result in the alleviation of the symptoms associated with the infections they cause.
Análisis Bioquímico
Biochemical Properties
N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with bacterial proteins, disrupting their function and leading to antibacterial effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complexes.
Cellular Effects
N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine exerts significant effects on various cell types and cellular processes. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby modulating the immune response . In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . Additionally, it influences cell signaling pathways by inhibiting key signaling molecules, resulting in altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine involves several key steps. The compound binds to specific enzymes and proteins through hydrogen bonds and hydrophobic interactions . This binding inhibits the activity of these enzymes, leading to a cascade of downstream effects. For example, inhibition of inflammatory enzymes reduces the production of pro-inflammatory mediators, while inhibition of bacterial enzymes disrupts essential cellular processes, leading to cell death . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Short-term exposure to the compound results in immediate inhibition of target enzymes and proteins, while long-term exposure can lead to adaptive cellular responses, such as upregulation of compensatory pathways. In in vitro studies, the compound has shown sustained anti-inflammatory and antibacterial effects over several hours .
Dosage Effects in Animal Models
The effects of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic effects. These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . The compound can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s localization and activity, directing it to specific subcellular compartments.
Propiedades
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)13-8-11-14-12(15-16-11)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJKBVSVGMIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359300 | |
| Record name | N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91643-11-7 | |
| Record name | N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




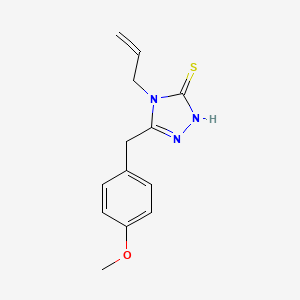
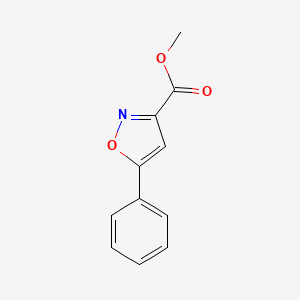
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
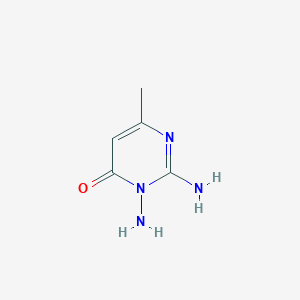
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
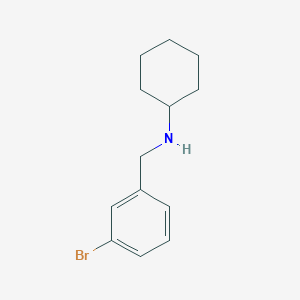
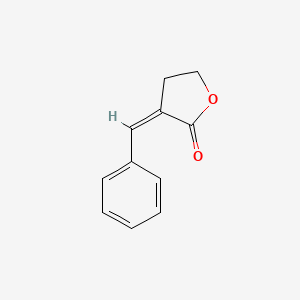





![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)